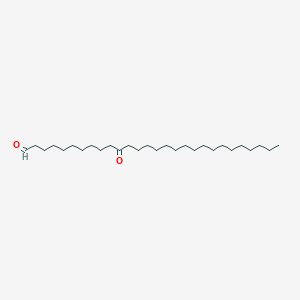
11-Oxooctacosanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxooctacosanal is a long-chain oxoaldehyde with the molecular formula C28H54O. It is a derivative of octacosanal, where the 11th carbon atom in the chain is oxidized to form an oxo group. This compound is part of a broader class of long-chain oxoaldehydes and oxoalcohols, which are significant in various biological and industrial contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11-Oxooctacosanal can be synthesized through several methods. One efficient synthetic route involves the oxidation of octacosanol. The key step in this synthesis is the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from commercially available lipid-based intermediates such as sebacic acid and stearyl alcohol . The oxidation process typically employs reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to achieve the desired oxo group at the 11th carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and catalysts to ensure high yield and purity. Supercritical fluid extraction and Soxhlet extraction are also employed to isolate and purify the compound from natural sources such as plant waxes .
Análisis De Reacciones Químicas
Types of Reactions
11-Oxooctacosanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into 11-Oxooctacosanoic acid.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) can convert this compound into 11-Oxooctacosanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: 11-Oxooctacosanoic acid.
Reduction: 11-Oxooctacosanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-Oxooctacosanal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other long-chain oxoaldehydes and oxoalcohols.
Medicine: Investigated for its potential cytoprotective effects and its role in lipid metabolism.
Industry: Utilized in the production of waxes and coatings due to its long-chain structure and stability.
Mecanismo De Acción
The mechanism of action of 11-Oxooctacosanal involves its interaction with various molecular targets and pathways. It is primarily responsible for regulating multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve different physiological functions . These pathways are crucial for processes like lipid metabolism, cytoprotection, and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Octacosanol: A long-chain fatty alcohol with similar biological activities but lacks the oxo group at the 11th position.
11-Oxooctacosanoic acid: The oxidized form of 11-Oxooctacosanal, where the aldehyde group is further oxidized to a carboxylic acid.
11-Oxooctacosanol: The reduced form of this compound, where the aldehyde group is reduced to an alcohol.
Uniqueness
This compound is unique due to its specific oxo group at the 11th carbon position, which imparts distinct chemical reactivity and biological functions. This structural feature differentiates it from other long-chain aldehydes and alcohols, making it valuable in specialized applications in chemistry, biology, and industry.
Propiedades
Número CAS |
91660-10-5 |
|---|---|
Fórmula molecular |
C28H54O2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
11-oxooctacosanal |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28(30)26-23-20-17-14-15-18-21-24-27-29/h27H,2-26H2,1H3 |
Clave InChI |
QZNPAMVJBSQIEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


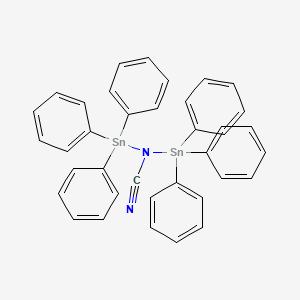
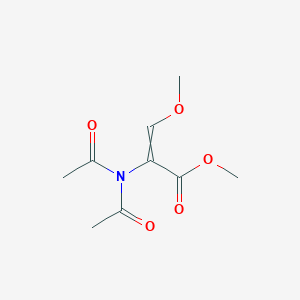
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
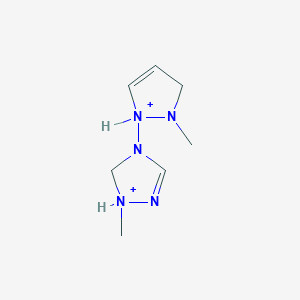

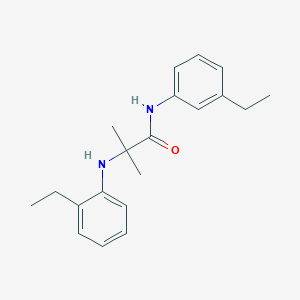

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
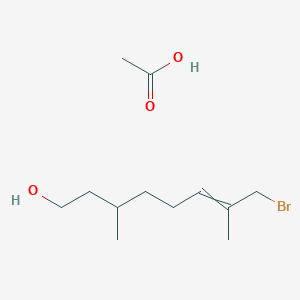
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
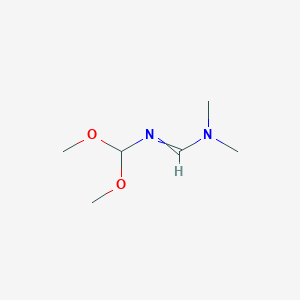
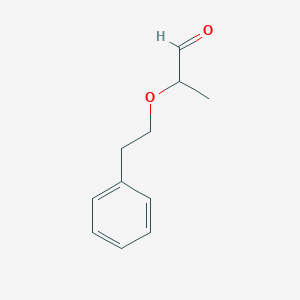
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
